LPK-26

Description

The exact mass of the compound Unii-P68EV9L26E is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H24Cl2N2O |

|---|---|

Poids moléculaire |

355.3 g/mol |

Nom IUPAC |

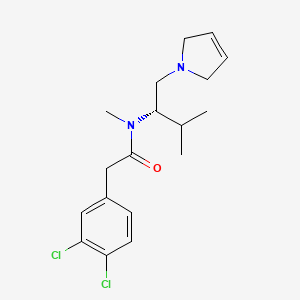

2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide |

InChI |

InChI=1S/C18H24Cl2N2O/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14/h4-7,10,13,17H,8-9,11-12H2,1-3H3/t17-/m1/s1 |

Clé InChI |

QFAIAMMFKKYCTL-QGZVFWFLSA-N |

SMILES isomérique |

CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |

SMILES canonique |

CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |

Pictogrammes |

Irritant |

Synonymes |

(2-(3,4-dichloro)phenyl)-N-methyl-N-((1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl)acetamide LPK-26 |

Origine du produit |

United States |

Foundational & Exploratory

LPK-26: A Technical Guide to its Chemical Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of LPK-26, a potent and selective κ-opioid receptor agonist. The information is intended for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide, is a small molecule with the molecular formula C₁₈H₂₄Cl₂N₂O.[1] It is recognized for its high affinity and selectivity for the κ-opioid receptor, demonstrating potential as an analgesic with a reduced risk of dependence compared to traditional opioids.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O |

| SMILES | CC(C)--INVALID-LINK--N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |

| InChIKey | QFAIAMMFKKYCTL-QGZVFWFLSA-N |

Synthesis of this compound

Logical Workflow for the Plausible Synthesis of this compound:

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound exhibits high affinity and selectivity for the κ-opioid receptor (KOR) over μ- and δ-opioid receptors. This selectivity is crucial for its pharmacological profile, as activation of KOR is associated with analgesia without the severe addictive properties linked to μ-opioid receptor agonists.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) |

| κ-Opioid Receptor | 0.64 |

| μ-Opioid Receptor | 1170 |

| δ-Opioid Receptor | >10,000 |

| Data from Tao et al., 2008.[1] |

The functional activity of this compound has been demonstrated in both in vitro and in vivo studies. It acts as a potent agonist, stimulating G-protein coupling and producing significant analgesic effects in animal models.

Table 3: Functional Activity of this compound

| Assay | Metric | Value |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 0.0094 |

| Mouse Hot-Plate Test | ED₅₀ (mg/kg) | 0.049 |

| Mouse Acetic Acid Writhing Test | ED₅₀ (mg/kg) | 0.0084 |

| Data from Tao et al., 2008.[1] |

Signaling Pathway

As a κ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The κ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Signaling Pathway of this compound at the κ-Opioid Receptor:

References

LPK-26: A Technical Guide to its Selectivity for the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of LPK-26 for the kappa-opioid receptor (KOR). This compound, a derivative of ICI-199441 and an analog of (-)U50,488H, has been identified as a potent and highly selective KOR agonist.[1] This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

It is important to note that while the selectivity of this compound for the kappa-opioid receptor over mu- and delta-opioid receptors is well-documented, specific data on its binding affinity and functional activity at different KOR subtypes (e.g., K1, K2, K3) are not currently available in the scientific literature. The information presented herein focuses on its established selectivity profile at the general KOR level.

Data Presentation

The selectivity of this compound is demonstrated by its significantly higher binding affinity and functional potency at the kappa-opioid receptor compared to the mu- and delta-opioid receptors.

Table 1: Receptor Binding Affinity of this compound

This table summarizes the equilibrium dissociation constants (Ki) of this compound at the human kappa-, mu-, and delta-opioid receptors as determined by competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Cell Line | This compound Kᵢ (nM) | Reference |

| Kappa (κ) | [³H]U-69,593 | CHO-hKOR | 0.64 | [1] |

| Mu (μ) | [³H]DAMGO | CHO-hMOR | 1170 | [1] |

| Delta (δ) | [³H]DPDPE | CHO-hDOR | >10,000 | [1] |

Table 2: Functional Activity of this compound

This table presents the potency of this compound in stimulating G-protein activation, a key step in opioid receptor signaling. The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response.

| Functional Assay | Receptor | Cell Line | This compound EC₅₀ (nM) | Reference |

| [³⁵S]GTPγS Binding | Kappa (κ) | CHO-hKOR | 0.0094 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the kappa-, mu-, and delta-opioid receptors.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR), mu-opioid receptor (CHO-hMOR), or delta-opioid receptor (CHO-hDOR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization in ice-cold buffer followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in assay buffer.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a specific radioligand ([³H]U-69,593 for KOR, [³H]DAMGO for MOR, or [³H]DPDPE for DOR) at a concentration near its Kd, and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The mixture is incubated to allow for binding equilibrium to be reached.

3. Filtration and Scintillation Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curves.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the ability of this compound to activate G-proteins coupled to the kappa-opioid receptor.

1. Membrane Preparation:

-

Membranes from CHO-hKOR cells are prepared as described in Protocol 1.

2. Assay Procedure:

-

The assay is conducted in a 96-well plate.

-

Each well contains the CHO-hKOR cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

3. Filtration and Scintillation Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The concentration-response curve for this compound is plotted, and the EC₅₀ value (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: General signaling pathway of a kappa-opioid receptor agonist like this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Pharmacological Profile of LPK-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for LPK-26, providing a comparative overview of its binding affinity, functional activity, and in vivo efficacy.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Selectivity vs. κ |

| Kappa (κ) | 0.64 | - |

| Mu (μ) | 1170 | 1828-fold |

| Delta (δ) | >10,000 | >15625-fold |

| Data from Tao et al., 2008.[1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Parameter | Value (nM) |

| [³⁵S]GTPγS Binding | EC₅₀ | 0.0094 |

| Data from Tao et al., 2008.[1] |

Table 3: In Vivo Analgesic Efficacy of this compound in Mice

| Test | This compound ED₅₀ (mg/kg) | (-)U50,488H ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) |

| Hot Plate Test | 0.049 | Not Reported | Not Reported |

| Acetic Acid Writhing Test | 0.0084 | Not Reported | Not Reported |

| Data from Tao et al., 2008, indicating this compound is more potent than (-)U50,488H and morphine.[1] |

Key Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for kappa, mu, and delta opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor subtypes are prepared from cultured cells or animal brain tissue.

-

Competitive Binding: A constant concentration of a radiolabeled ligand selective for each receptor subtype is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as a KOR agonist by measuring G-protein activation.

Methodology:

-

Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared.

-

Assay Mixture: The membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

-

Termination and Filtration: The assay is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound.

-

Quantification: The amount of radioactivity on the filters is determined by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is calculated.

Hot Plate Test

Objective: To evaluate the central antinociceptive effects of this compound in an animal model of thermal pain.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing room and apparatus.

-

Drug Administration: this compound, a vehicle control, or a standard analgesic is administered to the animals (e.g., subcutaneously or intraperitoneally).

-

Testing: At a predetermined time after drug administration, each mouse is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

-

Latency Measurement: The time taken for the mouse to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the response latency. A cut-off time is set to prevent tissue damage.

-

Data Analysis: The ED₅₀, the dose of this compound that produces a maximal possible effect in 50% of the animals, is calculated.

Acetic Acid Writhing Test

Objective: To assess the peripheral and central analgesic activity of this compound in a model of visceral pain.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Drug Administration: this compound, a vehicle control, or a standard analgesic is administered to the animals.

-

Induction of Writhing: After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.

-

Observation: The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.

-

Data Analysis: The ED₅₀, the dose of this compound that reduces the number of writhes by 50% compared to the control group, is determined.

Visualizations of Pathways and Workflows

This compound Signaling Pathway at the Kappa-Opioid Receptor

Caption: this compound activates the KOR, leading to G-protein and β-arrestin signaling.

General Experimental Workflow for this compound Characterization

Caption: Workflow for the pharmacological evaluation of this compound.

References

LPK-26: A Potent Kappa-Opioid Receptor Agonist for Nociceptive Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LPK-26 is a novel and highly selective kappa-opioid receptor (KOR) agonist that has demonstrated significant potential in the field of pain management. As a derivative of ICI-199441 and an analog of (-)U50,488H, this compound exhibits potent antinociceptive properties in various preclinical models of pain. A key distinguishing feature of this compound is its low propensity to induce physical dependence, a common and debilitating side effect associated with traditional opioid analgesics like morphine. This technical guide provides a comprehensive overview of the pharmacology of this compound, its mechanism of action in nociception and antinociception, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of selective KOR agonists.

Introduction to this compound

This compound, chemically identified as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide, is a small molecule that acts as a potent and selective agonist for the kappa-opioid receptor (KOR).[1] The development of selective KOR agonists like this compound is driven by the need for effective analgesics with improved side-effect profiles compared to mu-opioid receptor (MOR) agonists, which are the current mainstay of pain treatment but are associated with a high risk of addiction, respiratory depression, and other adverse effects.[1] this compound has emerged as a promising candidate due to its potent pain-relieving effects and a significantly lower potential for inducing physical dependence.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its antinociceptive effects by selectively binding to and activating kappa-opioid receptors. KORs are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gαi/o).[2]

Upon activation by an agonist such as this compound, the KOR initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in the transmission of pain signals. The key steps in this pathway are:

-

G-Protein Activation: this compound binding to the KOR induces a conformational change in the receptor, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein.[3]

-

Dissociation of G-Protein Subunits: The Gα-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[3]

-

-

Involvement of β-Arrestin: Like other GPCRs, KOR signaling can also be modulated by β-arrestins. While G-protein signaling is primarily associated with the analgesic effects of KOR agonists, β-arrestin recruitment has been linked to some of the undesirable side effects, such as dysphoria.[3] The biased agonism of this compound towards G-protein signaling pathways may contribute to its favorable side-effect profile.

Role in Nociception and Antinociception

Nociception is the neural process of encoding noxious stimuli. Antinociception refers to the reduction of sensitivity to painful stimuli. This compound produces potent antinociceptive effects in animal models of pain.

Receptor Binding Affinity and Selectivity

This compound demonstrates a high affinity and selectivity for the kappa-opioid receptor. Radioligand binding assays have shown that this compound binds to the KOR with a high affinity, while exhibiting significantly lower affinity for the mu- and delta-opioid receptors.[1] This selectivity is crucial for minimizing the side effects associated with the activation of other opioid receptors.

In Vitro Functional Activity

In vitro studies have confirmed that this compound is a potent agonist at the KOR. The [³⁵S]GTPγS binding assay, which measures G-protein activation, has been used to determine the potency and efficacy of this compound.[1]

In Vivo Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated in vivo using standard rodent models of pain, including the hot plate test and the acetic acid writhing test. In these models, this compound has been shown to be more potent than the classic KOR agonist (-)U50,488H and the widely used opioid analgesic morphine.[1]

Low Potential for Physical Dependence

A significant advantage of this compound is its low potential for inducing physical dependence. In studies with mice, this compound did not induce physical dependence, a major drawback of morphine and other MOR agonists.[1] Furthermore, this compound was able to suppress naloxone-precipitated withdrawal symptoms in morphine-dependent mice, suggesting its potential utility in managing opioid withdrawal.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) |

| Kappa (κ) | 0.64[1] |

| Mu (μ) | 1170[1] |

| Delta (δ) | >10,000[1] |

Table 2: In Vitro Functional Potency of this compound

| Assay | EC₅₀ (nM) |

| [³⁵S]GTPγS Binding | 0.0094[1] |

Table 3: In Vivo Antinociceptive Potency of this compound and Reference Compounds

| Compound | Hot Plate Test ED₅₀ (mg/kg) | Acetic Acid Writhing Test ED₅₀ (mg/kg) |

| This compound | 0.049[1] | 0.0084[1] |

| (-)U50,488H | Not explicitly stated, but this compound is more potent[1] | Not explicitly stated, but this compound is more potent[1] |

| Morphine | Not explicitly stated, but this compound is more potent[1] | Not explicitly stated, but this compound is more potent[1] |

Experimental Protocols

Disclaimer: The following protocols are based on standard methodologies in the field. The exact parameters used in the primary studies of this compound were not available in the public domain at the time of writing.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for kappa, mu, and delta opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Parallel incubations are performed in the presence of a high concentration of an unlabeled ligand (e.g., naloxone) to determine non-specific binding.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a KOR agonist.

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of this compound.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

The EC₅₀ value (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) is determined from the dose-response curve.

Hot Plate Test in Mice

Objective: To assess the antinociceptive effect of this compound against a thermal pain stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Male mice (e.g., ICR strain).

-

This compound, vehicle control, and positive control (e.g., morphine).

-

Syringes for drug administration.

Procedure:

-

Acclimatize the mice to the testing room.

-

Set the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

-

Administer this compound, vehicle, or a positive control to different groups of mice (e.g., via subcutaneous injection).

-

At a predetermined time after drug administration, place each mouse on the hot plate.

-

Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

-

The antinociceptive effect is expressed as the increase in response latency compared to the control group.

-

The ED₅₀ value (the dose of this compound that produces a maximal possible effect in 50% of the animals) is calculated.

Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the antinociceptive effect of this compound in a model of visceral pain.

Materials:

-

Male mice.

-

Acetic acid solution (e.g., 0.6% in saline).

-

This compound, vehicle control, and positive control (e.g., morphine).

-

Syringes for administration.

-

Observation chambers.

Procedure:

-

Administer this compound, vehicle, or a positive control to different groups of mice.

-

After a set pre-treatment time, inject acetic acid intraperitoneally to induce writhing.

-

Immediately place the mice in individual observation chambers.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

-

The antinociceptive effect is calculated as the percentage inhibition of writhing compared to the control group.

-

The ED₅₀ value is determined.

Assessment of Physical Dependence in Mice

Objective: To determine if chronic administration of this compound induces physical dependence.

Materials:

-

Male mice.

-

This compound and morphine.

-

Naloxone (B1662785) (opioid antagonist).

-

Observation chambers.

Procedure:

-

Administer this compound or morphine to groups of mice twice daily for several days. A control group receives vehicle.

-

On the final day, inject naloxone to precipitate withdrawal.

-

Immediately after naloxone injection, place the mice in observation chambers.

-

Observe and score withdrawal signs (e.g., jumping, wet dog shakes, paw tremors) for a set period.

-

A significant increase in withdrawal signs in the drug-treated group compared to the control group indicates physical dependence.

Experimental Workflow Visualization

Conclusion and Future Directions

This compound represents a significant advancement in the search for safer and more effective analgesics. Its high potency and selectivity for the kappa-opioid receptor, coupled with a low potential for physical dependence, make it a compelling candidate for further drug development. The data summarized in this guide highlight the promising preclinical profile of this compound.

Future research should focus on:

-

Elucidating the detailed downstream signaling pathways activated by this compound to better understand the molecular basis of its favorable side-effect profile.

-

Evaluating the efficacy of this compound in a broader range of preclinical pain models, including neuropathic and chronic inflammatory pain.

-

Conducting comprehensive safety and toxicology studies to support its potential transition to clinical trials.

The continued investigation of this compound and other selective KOR agonists holds the promise of delivering novel pain therapeutics that can effectively manage pain without the significant societal and individual burdens associated with traditional opioid medications.

References

Cellular Targets of LPK-26 Beyond Opioid Receptors: An Assessment of Current Knowledge

Researchers, scientists, and drug development professionals are keenly interested in the full spectrum of cellular interactions for novel therapeutic compounds. This guide addresses the current understanding of LPK-26's cellular targets, with a specific focus on interactions beyond the well-documented opioid receptors. However, based on a comprehensive review of the available scientific literature, there is currently no evidence to suggest that this compound has significant cellular targets other than opioid receptors.

This compound is characterized as a novel, highly potent, and selective kappa-opioid receptor (KOR) agonist.[1][2] Its development has been driven by the aim to create new analgesics with a lower potential for abuse and physical dependence compared to traditional opioids like morphine.[1] The primary mechanism of action for this compound's potent antinociceptive effects is attributed to its high affinity for the KOR.[1]

Opioid Receptor Binding Profile of this compound

Quantitative data from radioligand binding assays demonstrate this compound's high selectivity for the kappa-opioid receptor over mu (MOR) and delta (DOR) opioid receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Kappa-Opioid Receptor (KOR) | 0.64 | [1] |

| Mu-Opioid Receptor (MOR) | 1170 | [1] |

| Delta-Opioid Receptor (DOR) | >10,000 | [1] |

Functional Activity at the Kappa-Opioid Receptor

This compound is not only a high-affinity binder but also a potent agonist at the KOR. This is demonstrated by its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins, a key step in the G-protein coupled receptor (GPCR) signaling cascade.

| Assay | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 0.0094 | [1] |

Experimental Protocols

The following methodologies were central to characterizing the binding and functional profile of this compound.

Radioligand Binding Assays

To determine the binding affinity of this compound for opioid receptors, competitive binding assays were performed using membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human kappa-, mu-, or delta-opioid receptor.

-

Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug, this compound.

-

Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins following agonist binding to a GPCR.

-

Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the KOR are prepared.

-

Assay Reaction: The membranes are incubated with a fixed concentration of GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Stimulation and Termination: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The reaction is allowed to proceed for a defined period and then terminated.

-

Measurement of Bound [³⁵S]GTPγS: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC₅₀) is calculated from the dose-response curve.

This compound Signaling Pathway at the Kappa-Opioid Receptor

The binding of this compound to the kappa-opioid receptor initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.

Caption: this compound activates the KOR, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Conclusion

The available scientific evidence strongly indicates that this compound is a highly selective kappa-opioid receptor agonist. While the possibility of interactions with other, currently unidentified cellular targets cannot be entirely ruled out without further extensive screening, the existing data from standard binding and functional assays do not support the existence of significant off-target effects. Future research employing broader screening panels, such as those used in comprehensive safety pharmacology profiling, would be necessary to definitively investigate the existence of non-opioid receptor targets for this compound. For now, its pharmacological profile is best understood through its potent and selective action at the kappa-opioid receptor.

References

Methodological & Application

Application Notes and Protocols for LPK-26 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of LPK-26, a potent and selective kappa opioid receptor (KOR) agonist, in cell culture experiments. The information is intended to guide researchers in accurately preparing this compound for in vitro studies and to provide standardized methods for assessing its biological activity.

Product Information

| Property | Value | Reference |

| Product Name | This compound | [1][2] |

| Synonym | 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl]acetamide hydrochloride | [1] |

| CAS Number | 492451-07-7 | [1] |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O · HCl | [1] |

| Molecular Weight | 391.76 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Solubility | >10 mg/mL in Water | [1] |

| Storage | 2-8°C | [1] |

Signaling Pathway and Experimental Overview

This compound is a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][3] Canonical KOR signaling involves coupling to pertussis toxin-sensitive Gi/o proteins.[3] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the modulation of ion channels (e.g., activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibition of calcium channels), and the activation of various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK).[2][3] Additionally, KOR activation can trigger β-arrestin-2 dependent signaling pathways, which are thought to mediate some of the dysphoric effects of KOR agonists.[4][5]

The experimental workflows detailed in this document are designed to investigate the cellular effects of this compound by assessing cell viability and the activation of downstream signaling pathways.

Figure 1: Simplified signaling pathway of this compound via the kappa opioid receptor.

Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 391.76 g/mol * Volume (L) For 1 mL of a 10 mM stock solution, you will need 3.92 mg of this compound.

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the desired volume of sterile water or PBS to the tube.

-

Vortex the solution until the this compound is completely dissolved. The Sigma-Aldrich product information indicates a solubility of >10 mg/mL in water.[1]

-

-

Sterilization:

-

To ensure sterility for cell culture use, filter the this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

-

-

Storage:

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.

-

Figure 2: Workflow for preparing this compound stock solution.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study that used a similar assay to assess the effect of a KOR agonist on cell viability.[6]

Materials:

-

Cells of interest (e.g., SH-SY5Y, HEK293 expressing KOR)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., water or PBS).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the relative cell viability using the following formula: Relative Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

-

| Treatment Group | Concentration | Incubation Time (hours) | Relative Cell Viability (%) |

| Vehicle Control | - | 24 | 100 |

| This compound | 0.1 nM | 24 | |

| This compound | 1 nM | 24 | |

| This compound | 10 nM | 24 | |

| This compound | 100 nM | 24 | |

| This compound | 1 µM | 24 | |

| This compound | 10 µM | 24 | |

| Vehicle Control | - | 48 | 100 |

| This compound | 0.1 nM | 48 | |

| This compound | 1 nM | 48 | |

| This compound | 10 nM | 48 | |

| This compound | 100 nM | 48 | |

| This compound | 1 µM | 48 | |

| This compound | 10 µM | 48 |

Note: The table above is a template for data presentation. The actual results will need to be filled in based on experimental data.

Western Blot Analysis of MAPK Pathway Activation

This protocol provides a general framework for assessing the phosphorylation of key proteins in the MAPK signaling cascade, such as ERK1/2, following this compound treatment.

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency in 6-well plates.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip and re-probe the membrane with an anti-total-ERK1/2 antibody and an anti-beta-actin antibody for loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the phospho-protein to the total protein and then to the loading control.

-

| Treatment | This compound Conc. | p-ERK1/2 / Total ERK1/2 Ratio |

| Vehicle Control | - | 1.0 |

| This compound | 1 nM | |

| This compound | 10 nM | |

| This compound | 100 nM | |

| This compound | 1 µM |

Note: The table above is a template for data presentation. The actual results will need to be filled in based on experimental data.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling all chemicals and biological materials.

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Opioid Receptors: Overview [jove.com]

- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress [frontiersin.org]

LPK-26 Application Notes and Protocols for Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPK-26 is a potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated significant antinociceptive effects in rodent models of pain.[1] As a derivative of ICI-199441, this compound, chemically identified as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamides, exhibits a high affinity for the KOR with a Ki value of 0.64 nM.[1] In contrast, its affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is substantially lower, with Ki values of 1170 nM and >10,000 nM, respectively.[1] This selectivity profile suggests a reduced potential for the side effects commonly associated with MOR agonists, such as respiratory depression and physical dependence.[1]

These application notes provide detailed protocols for utilizing this compound in two common rodent pain models: the hot plate test and the acetic acid-induced writhing test. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic properties of this compound.

Quantitative Data Summary

The analgesic efficacy of this compound has been quantified in mice using standard pain assays. The following tables summarize the key in vitro and in vivo data.

Table 1: Receptor Binding Affinity of this compound [1]

| Receptor | Ki (nM) |

| Kappa-Opioid Receptor (KOR) | 0.64 |

| Mu-Opioid Receptor (MOR) | 1170 |

| Delta-Opioid Receptor (DOR) | >10,000 |

Table 2: In Vivo Analgesic Potency of this compound in Mice [1]

| Pain Model | ED50 (mg/kg) |

| Hot Plate Test | 0.049 |

| Acetic Acid Writhing Test | 0.0084 |

Signaling Pathway

This compound exerts its analgesic effects primarily through the activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, this compound initiates an intracellular signaling cascade that ultimately leads to the inhibition of neuronal excitability and a reduction in pain transmission.

Caption: Proposed signaling pathway of this compound via the kappa-opioid receptor.

Experimental Protocols

The following are detailed protocols for two common rodent pain models used to assess the analgesic effects of this compound.

Hot Plate Test

The hot plate test is a model of thermal nociception used to evaluate the efficacy of centrally acting analgesics.

Materials:

-

Hot plate apparatus with adjustable temperature control and a timer.

-

Plexiglass cylinder to confine the animal to the hot plate surface.

-

This compound solution.

-

Vehicle control solution (e.g., saline).

-

Positive control (e.g., morphine).

-

Male ICR mice (or other suitable strain), 20-25g.

-

Syringes and needles for administration.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency:

-

Set the hot plate temperature to a constant 55 ± 0.5°C.

-

Gently place a mouse on the hot plate and immediately start the timer.

-

Observe the mouse for signs of nociception, such as hind paw licking, flicking, or jumping.

-

The time until the first nocifensive response is recorded as the baseline latency.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed, and the cut-off time recorded as its latency.

-

-

Drug Administration:

-

Administer this compound, vehicle, or a positive control via the desired route (e.g., subcutaneous, intraperitoneal).

-

-

Post-Treatment Latency:

-

At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

-

-

Data Analysis:

-

Calculate the percent maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

-

Compare the %MPE between treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

-

Acetic Acid-Induced Writhing Test

The writhing test is a model of visceral inflammatory pain used to screen for peripheral and central analgesic activity.

Materials:

-

0.6% acetic acid solution in sterile water.

-

This compound solution.

-

Vehicle control solution.

-

Positive control (e.g., indomethacin).

-

Male ICR mice (or other suitable strain), 20-25g.

-

Observation chambers.

-

Stopwatch or timer.

-

Syringes and needles for administration.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.

-

Drug Administration:

-

Administer this compound, vehicle, or a positive control via the desired route (e.g., intraperitoneal).

-

-

Induction of Writhing:

-

30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

-

-

Observation:

-

Immediately after the acetic acid injection, place the mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes for a 10-20 minute period. A writhe is characterized by a stretching of the hind limbs and contraction of the abdominal musculature.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each treatment group.

-

Determine the percent inhibition of writhing for each drug-treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

-

Compare the number of writhes between groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

-

Experimental Workflow Diagram

Caption: General experimental workflow for assessing this compound in rodent pain models.

References

Application Notes and Protocols for LPK-26 in GTPγS Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPK-26 is a potent and selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders.[1] The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs. This in vitro assay measures the initial step of G protein activation, providing a quantitative measure of agonist potency and efficacy. These application notes provide a detailed protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to characterize its activity at the KOR.

Principle of the GTPγS Binding Assay

The GTPγS binding assay is a functional method that quantifies the activation of G proteins upon agonist binding to a GPCR.[2] In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Agonist binding to the receptor promotes a conformational change, facilitating the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the Gα subunit, results in an accumulation of radioactivity in the cell membrane.[2] The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation by the agonist.

Quantitative Data Summary

The following table summarizes the in vitro functional potency of this compound in a [³⁵S]GTPγS binding assay, with comparative data for other common kappa opioid receptor agonists.

| Ligand | Parameter | Value | Cell System | Reference |

| This compound | EC₅₀ | 0.0094 nM | CHO-hKOR cell membranes | [1] |

| U50,488 | EC₅₀ | ~100-470 nM | CHO-hKOR cell membranes / Mouse striatum | [3] |

| Dynorphin A (1-17) | EC₅₀ | ~423-474 nM | Monkey cortical and thalamic membranes | [4] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathway and Experimental Workflow

Kappa Opioid Receptor Signaling Pathway

This compound activates the kappa opioid receptor, which is coupled to inhibitory G proteins (Gi/o). This activation leads to the exchange of GDP for GTP on the Gα subunit and subsequent downstream signaling events.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

The following diagram outlines the key steps in performing a [³⁵S]GTPγS binding assay with this compound.

References

- 1. This compound, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

Application Notes and Protocols for (S)-MK-26 in Behavioral Neuroscience Research

A Note on LPK-26: Initial searches for "this compound" did not yield a specific compound in the context of behavioral neuroscience. It is highly probable that the intended compound was (S)-MK-26 , a novel and selective dopamine (B1211576) transporter inhibitor with documented applications in this field. The following application notes and protocols are based on the available research for (S)-MK-26.

Introduction

(S)-MK-26 is a novel analogue of modafinil, engineered to be a potent and selective inhibitor of the dopamine transporter (DAT).[1][2][3] Its high affinity for DAT, with significantly less activity at norepinephrine (B1679862) and serotonin (B10506) transporters, makes it a valuable research tool for investigating the role of dopamine signaling in various behavioral and cognitive processes.[4] Research in rodent models suggests its potential in studying motivational dysfunctions, depression, and age-related cognitive decline.[1][3] Unlike many psychostimulants that also target DAT, (S)-MK-26 does not appear to significantly increase locomotor activity at therapeutic doses, suggesting a more nuanced mechanism of action.[5]

Mechanism of Action

(S)-MK-26 exerts its effects primarily by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][3] This inhibition leads to an increase in the extracellular concentration of dopamine in key brain regions such as the prefrontal cortex and nucleus accumbens.[1][3] The elevated dopamine levels enhance dopaminergic neurotransmission, which is crucial for modulating motivation, reward, and cognitive functions.[1] This targeted action on the dopaminergic system, with high selectivity over other monoamine transporters, allows for more specific investigation of dopamine-dependent behaviors.[4]

Signaling Pathway

Caption: Mechanism of action of (S)-MK-26 at the dopaminergic synapse.

Applications in Behavioral Neuroscience

-

Motivational Dysfunctions: (S)-MK-26 has been shown to reverse effort-related motivational deficits induced by the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine (B1681281).[1][3][4] This makes it a suitable compound for studying the neurobiology of apathy and anergia.

-

Depression and Anhedonia: By increasing dopamine levels in reward-related circuits, (S)-MK-26 can be used to investigate potential therapeutic strategies for depression, particularly symptoms of anhedonia and low motivation.[1][3]

-

Cognitive Enhancement: The compound promotes hippocampal synaptic plasticity, suggesting a role in learning and memory.[1][2][3] Its effects on cognitive functions can be explored in models of aging and neurodegenerative diseases.

-

Substance Use Disorders: Given its action as a dopamine reuptake inhibitor, (S)-MK-26 could be used to study the mechanisms of psychostimulant addiction and as a potential replacement therapy with a lower abuse liability.[5]

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency

| Target | (S)-MK-26 IC₅₀ (µM) | (R)-Modafinil IC₅₀ (µM) |

| Human Dopamine Transporter (hDAT) | 0.56 | 5.14 |

| Human Norepinephrine Transporter (hNET) | 63.51 | 127 |

| Human Serotonin Transporter (hSERT) | >1000 | Not specified |

| Data sourced from Kouhnavardi et al., 2022.[4] |

Table 2: In Vivo Dosages and Effects in Rats

| Dose (i.p.) | Behavioral Model | Key Observation |

| 1 mg/kg | Effort-Related Choice | Increased selection of high-effort alternatives. |

| 10 mg/kg | Effort-Related Choice | Reverses tetrabenazine-induced low-effort bias. |

| 1 mg/kg | Microdialysis (mPFC) | ~40% increase in extracellular dopamine. |

| 10 mg/kg | Microdialysis (mPFC) | ~75% increase in extracellular dopamine. |

| 10 mg/kg | Microdialysis (NAc) | Significant increase in extracellular dopamine. |

| 15-45 mg/kg | Effort-Related Choice | Significantly reversed the effects of tetrabenazine.[1] |

| Data extracted from studies on Sprague-Dawley rats.[1][4] |

Experimental Protocols

Protocol 1: Reversal of Tetrabenazine-Induced Motivational Deficits

This protocol is designed to assess the ability of (S)-MK-26 to reverse a state of low motivation induced by tetrabenazine (TBZ) in rats, using an effort-based choice task.

Experimental Workflow:

Caption: Workflow for the tetrabenazine-induced motivational deficit model.

Materials:

-

(S)-MK-26

-

Tetrabenazine (TBZ)

-

Vehicle (e.g., Kolliphor EL 30%)

-

Standard rat operant chambers with two levers and a food receptacle

-

High-carbohydrate pellets (e.g., Bio-Serv)

-

Laboratory chow

-

Adult male Sprague-Dawley rats

Procedure:

-

Animal Preparation:

-

Acclimate rats to the housing facility for at least one week.

-

Handle animals daily to reduce stress.

-

Food restrict rats to 85-90% of their free-feeding body weight. Water is available ad libitum.

-

-

Training (FR5/Chow Choice Task):

-

Train rats to press a lever for food pellet reinforcement on a Fixed Ratio 1 (FR1) schedule.

-

Once proficient, introduce the choice component: one lever delivers a high-carbohydrate pellet on a Fixed Ratio 5 (FR5) schedule, while concurrently, a bowl of standard laboratory chow is available on the floor of the chamber.

-

Train daily until stable performance is achieved (consistent lever pressing and chow intake across sessions).

-

-

Drug Administration and Testing:

-

On test days, administer TBZ (e.g., 1.0 mg/kg, s.c.) to induce a low-effort bias.

-

30 minutes after TBZ administration, administer (S)-MK-26 (e.g., 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle.

-

30 minutes after (S)-MK-26 administration, place the rat in the operant chamber for a 30-minute test session.

-

Record the number of lever presses, pellets earned, and the amount of chow consumed.

-

-

Data Analysis:

-

Analyze the data using a two-way ANOVA with TBZ and (S)-MK-26 treatment as factors.

-

Compare the number of lever presses and chow intake between treatment groups. An effective reversal is indicated by an increase in lever pressing and a decrease in chow consumption in the (S)-MK-26 treated group compared to the TBZ-only group.

-

Protocol 2: In Vivo Microdialysis

This protocol measures changes in extracellular dopamine concentrations in the medial prefrontal cortex (mPFC) or nucleus accumbens (NAc) following systemic administration of (S)-MK-26.

Experimental Workflow:

Caption: Workflow for in vivo microdialysis experiment.

Materials:

-

(S)-MK-26

-

Vehicle (e.g., Kolliphor EL 30%)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with electrochemical detection (HPLC-ECD)

-

Adult male Sprague-Dawley rats

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the mPFC or NAc.

-

Allow the animal to recover for at least one week.

-

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow the system to stabilize for 1-2 hours.

-

Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).

-

Administer (S)-MK-26 (e.g., 1.0 or 10.0 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

-

Sample Analysis:

-

Immediately analyze the dialysate samples for dopamine content using HPLC-ECD.

-

Quantify the dopamine concentration in each sample.

-

-

Data Analysis:

-

Express the post-injection dopamine concentrations as a percentage of the average baseline concentration for each animal.

-

Use a repeated-measures ANOVA to compare the effects of (S)-MK-26 over time with the vehicle group.

-

Disclaimer: These protocols are intended for research purposes only and should be adapted to the specific requirements of the user's laboratory and institutional animal care and use committee (IACUC) guidelines. The user is responsible for ensuring all procedures are conducted ethically and in compliance with relevant regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-MK-26 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Studying Opioid Receptor Signaling with LPK-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPK-26 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family.[1] As a derivative of ICI-199441 and an analogue of the well-characterized KOR agonist (-)U50,488H, this compound serves as a valuable research tool for investigating the intricacies of opioid receptor signaling.[1] Its high affinity and selectivity for the KOR make it an excellent probe for elucidating the physiological and pathological roles of this receptor subtype, which is implicated in pain perception, mood regulation, and addiction.

These application notes provide a comprehensive overview of the use of this compound in studying opioid receptor signaling, with a focus on its interaction with the KOR. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the pharmacological properties of this compound and other KOR ligands.

This compound: A Selective Kappa-Opioid Receptor Agonist

This compound, chemically known as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide, demonstrates a strong preference for the KOR over other opioid receptor subtypes.[1] This selectivity is crucial for dissecting the specific contributions of the KOR to various physiological processes without the confounding effects of mu- or delta-opioid receptor activation.

Data Presentation: Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency at opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) |

| Kappa (κ) | 0.64[1] |

| Mu (μ) | 1170[1] |

| Delta (δ) | >10,000[1] |

| Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. |

Table 2: In Vitro Functional Potency of this compound

| Assay | Parameter | Value (nM) |

| [³⁵S]GTPγS Binding | EC₅₀ | 0.0094[1] |

| EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. |

Key Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G-proteins (Gαi/o).

G-Protein Signaling Pathway

Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both entities can then modulate the activity of downstream effectors. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound mediated G-protein signaling pathway.

β-Arrestin Signaling and Biased Agonism

In addition to G-protein coupling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein activation, leading to signal desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a distinct wave of G-protein-independent signaling.

The concept of "biased agonism" describes the ability of different ligands to stabilize distinct receptor conformations, leading to preferential activation of either the G-protein or the β-arrestin pathway. Ligands that predominantly activate G-protein signaling are termed "G-protein biased," while those that favor β-arrestin recruitment are "β-arrestin biased." The prototypical KOR agonist U50,488H is known to recruit β-arrestin. While specific data for this compound in β-arrestin recruitment assays is not yet published, its structural similarity to U50,488H suggests it may also engage this pathway. The degree of bias can be quantified by comparing the potency (EC₅₀) and efficacy (Emax) of a ligand in G-protein and β-arrestin assays.

References

Application Note: Experimental Design for LPK-26 Tolerance Studies

Introduction

LPK-26 is a novel and potent selective kappa-opioid receptor (KOR) agonist.[1] KOR agonists are of therapeutic interest as analgesics because they can provide pain relief without some of the severe side effects associated with mu-opioid receptor agonists like morphine, such as high addiction potential.[1] this compound, in particular, has demonstrated strong antinociceptive effects with a low potential for physical dependence in preclinical studies.[1] However, a common phenomenon with repeated administration of opioid agonists is the development of tolerance, where a progressively higher dose is required to produce the same effect. Understanding the mechanisms and extent of tolerance to this compound is a critical step in its development as a clinical candidate.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute studies aimed at characterizing tolerance to this compound. The protocols herein cover both in vitro and in vivo experimental designs, from initial cell-based assays to more complex analyses of signaling pathways and gene expression.

Experimental Design Overview

The primary goal of these studies is to determine if and how tolerance to this compound develops with chronic exposure. This involves inducing a tolerant state in a model system and then quantifying the change in response to the compound. A multi-faceted approach is recommended, combining cellular assays with molecular biology techniques to elucidate the underlying mechanisms.

Key objectives include:

-

Establishing a cell-based model of this compound tolerance.

-

Quantifying changes in cellular response and signaling after chronic this compound exposure.

-

Investigating the molecular adaptations, including changes in receptor expression and gene regulation, that contribute to tolerance.

-

Assessing the development of analgesic tolerance in an in vivo model.

Part 1: In Vitro Tolerance Models

Cell Line Selection and Culture

The choice of cell line is critical. A common approach is to use a cell line that does not endogenously express the receptor of interest and then stably transfect it to express the human kappa-opioid receptor. CHO-K1 (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells are suitable for this purpose. Alternatively, neuronal cell lines that endogenously express KOR, such as SH-SY5Y neuroblastoma cells, can be used to study tolerance in a more physiologically relevant context.

Induction of Tolerance

Tolerance is induced by chronically exposing the cultured cells to this compound.

-

Cell Seeding: Plate the selected cells in appropriate culture vessels and allow them to adhere and grow to approximately 70-80% confluency.

-

Chronic Treatment: Expose the cells to a fixed concentration of this compound (e.g., 10x EC50 for signaling inhibition) for an extended period (e.g., 24, 48, or 72 hours). The medium containing this compound should be replaced every 24 hours.

-

Control Groups: Maintain parallel cultures under the same conditions but without this compound (vehicle control) to serve as the non-tolerant baseline.

Experimental Workflow: In Vitro Tolerance Induction

The following diagram outlines the general workflow for inducing and assessing this compound tolerance in a cell-based model.

Caption: Workflow for in vitro this compound tolerance induction and assessment.

Part 2: Protocols for In Vitro Assays

Cell Viability Assays (MTT/XTT)

It is crucial to confirm that chronic exposure to this compound does not cause significant cell death, which could confound the results of functional assays. MTT and XTT assays are colorimetric methods that measure cellular metabolic activity, which serves as an indicator of cell viability.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours.[3]

-

Compound Treatment: Treat cells with various concentrations of this compound alongside vehicle controls.

-

Induction: After the chronic tolerance induction period (e.g., 48 hours), carefully remove the culture medium.

-

MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3][4]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[3]

Data Presentation: Cell Viability

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (vs. Vehicle) |

| 0 (Vehicle) | 1.25 | 0.08 | 100% |

| 0.1 | 1.22 | 0.07 | 97.6% |

| 1 | 1.19 | 0.09 | 95.2% |

| 10 | 1.15 | 0.11 | 92.0% |

| 100 | 1.11 | 0.10 | 88.8% |

Signaling Pathway Analysis

Tolerance to GPCR agonists like this compound often involves desensitization of the receptor, leading to a reduced signaling response. KOR activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP). A rightward shift in the this compound dose-response curve for cAMP inhibition is a hallmark of tolerance.

Protocol: cAMP Inhibition Assay (e.g., HTRF or ELISA-based)

-

Induce Tolerance: Prepare non-tolerant (vehicle control) and tolerant (chronic this compound) cell populations as described in section 1.2.

-

Cell Handling: After the induction period, wash the cells with serum-free medium to remove the chronic treatment. Resuspend the cells and plate them in a 96-well or 384-well plate.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to all wells to stimulate cAMP production. Immediately add varying concentrations of this compound for the acute challenge.

-

Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific assay kit being used (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP levels against the this compound concentration for both non-tolerant and tolerant cells. Fit the data to a four-parameter logistic equation to determine the EC50 for each condition.

Data Presentation: cAMP Inhibition EC50 Shift

| Treatment Group | EC50 of this compound (nM) | Fold-Shift (vs. Non-Tolerant) |

| Non-Tolerant (Vehicle) | 1.2 | 1.0 |

| Tolerant (Chronic this compound) | 15.6 | 13.0 |

Kappa-Opioid Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway for the kappa-opioid receptor, which is central to understanding the mechanism of action of this compound and the development of tolerance.

Caption: Canonical signaling pathway of the Kappa-Opioid Receptor (KOR).

Gene Expression Profiling

Chronic drug exposure can lead to adaptive changes in gene expression. RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptome and can help identify novel genes and pathways involved in this compound tolerance.[5][6]

Protocol: RNA Sequencing

-

Induce Tolerance: Prepare non-tolerant and tolerant cell populations (at least 3 biological replicates per group).

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Ensure high quality RNA with a RIN score > 8.0.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression: Identify genes that are significantly upregulated or downregulated in the tolerant group compared to the non-tolerant group.

-

Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) to determine if specific biological pathways are enriched in the differentially expressed genes.[5][6]

-

Data Presentation: Differentially Expressed Genes

| Gene Symbol | Log2 Fold Change (Tolerant/Non-Tolerant) | p-value | Regulation |

| RGS4 | 2.58 | 0.001 | Upregulated |

| OPRK1 | -1.75 | 0.005 | Downregulated |

| GRK3 | 1.92 | 0.008 | Upregulated |

| ARRβ2 | 2.10 | 0.003 | Upregulated |

Potential Mechanisms of Tolerance

Based on the expected outcomes of the molecular assays, a logical diagram can be constructed to visualize the potential mechanisms driving tolerance to this compound.

Caption: Potential molecular mechanisms leading to this compound tolerance.

References

- 1. This compound, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]